molecular formula C22H46O5 B3190070 3,6,9,12-Tetraoxahexacosan-1-ol CAS No. 39034-24-7

3,6,9,12-Tetraoxahexacosan-1-ol

Cat. No.: B3190070
CAS No.: 39034-24-7
M. Wt: 390.6 g/mol
InChI Key: OARYCGKAYBBHAM-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxahexacosan-1-ol (CAS RN: 39034-24-7 ), also known as Tetraethylene glycol monotetradecyl ether (C14E4) , is a high-purity non-ionic surfactant valued in biochemical and pharmaceutical research. Its molecular structure features a tetradecyl (C14) alkyl chain linked to a tetraethylene glycol hydrophilic head group , which allows it to effectively reduce surface tension and form micelles. This makes it an essential tool for membrane protein solubilization , the preparation of model membrane systems like giant unilamellar vesicles, and the creation of microemulsions for chemical and enzymatic reactions . Researchers also utilize this compound as a pharmaceutical excipient, where it can influence the stability, solubility, and processability of formulations, as well as affect the absorption, distribution, metabolism, and elimination (ADME) of co-administered active compounds . With a molecular formula of C22H46O5 and an average molecular weight of 390.6 g/mol , it exhibits a melting point of 30-31°C and a boiling point of approximately 476.4°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-17-19-26-21-22-27-20-18-25-16-14-23/h23H,2-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARYCGKAYBBHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959875
Record name 3,6,9,12-Tetraoxahexacosan-1-ol
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Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39034-24-7
Record name 3,6,9,12-Tetraoxahexacosan-1-ol
Source CAS Common Chemistry
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Record name 3,6,9,12-Tetraoxahexacosan-1-ol
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Record name 3,6,9,12-Tetraoxahexacosan-1-ol
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Advanced Spectroscopic and Chromatographic Characterization of 3,6,9,12 Tetraoxahexacosan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3,6,9,12-Tetraoxahexacosan-1-ol, providing precise information about the arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3,6,9,12-Tetraoxahexacosan-1-ol by identifying the various proton environments. The spectrum is characterized by a prominent triplet at approximately 0.88 ppm, which corresponds to the terminal methyl (-CH₃) group of the dodecyl chain. A broad singlet or multiplet structure around 1.26 ppm is indicative of the repeating methylene (B1212753) (-CH₂-) units within the long alkyl chain.

Table 1: Indicative ¹H NMR Chemical Shifts for 3,6,9,12-Tetraoxahexacosan-1-ol

Functional GroupChemical Shift (ppm)Signal Pattern
Alkyl -CH₃~ 0.88Triplet
Alkyl -(CH₂)n-~ 1.26Multiplet
-OCH₂- (Alkyl)~ 3.4 - 3.5Triplet
-OCH₂CH₂O- & -CH₂OH~ 3.5 - 3.7Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Chain Analysis

¹³C-NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of 3,6,9,12-Tetraoxahexacosan-1-ol. Each unique carbon environment in the molecule produces a distinct signal, allowing for a thorough analysis of the alkyl and polyoxyethylene chains. udel.edu The carbon of the terminal methyl group of the dodecyl chain typically appears at the highest field, around 14 ppm. The internal methylene carbons of the dodecyl chain produce a group of signals between approximately 22 and 32 ppm.

The carbons involved in the polyoxyethylene chain and those adjacent to oxygen atoms are deshielded and thus resonate at lower fields. libretexts.orgoregonstate.edu The carbon of the terminal hydroxyl-bearing methylene group (-CH₂OH) is typically found around 61 ppm, while the carbons of the ethylene (B1197577) glycol units (-OCH₂CH₂O-) and the initial methylene group of the alkyl chain attached to the ether oxygen (-OCH₂-Alkyl) appear in the range of 70-73 ppm. nih.govcompoundchem.comwisc.edu The exact chemical shifts can provide insight into the conformation and oligomer distribution of the sample. researchgate.net

Table 2: Indicative ¹³C NMR Chemical Shifts for 3,6,9,12-Tetraoxahexacosan-1-ol

Carbon EnvironmentChemical Shift (ppm)
Alkyl -C H₃~ 14
Alkyl -(C H₂)n-~ 22 - 32
-C H₂OH~ 61
-OC H₂- (Alkyl & PEG chain)~ 70 - 73

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and purity of 3,6,9,12-Tetraoxahexacosan-1-ol, as well as for identifying and quantifying any related substances.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like polyoxyethylene ethers. nih.govsemanticscholar.org This method is instrumental in characterizing the oligomeric distribution of commercial preparations of 3,6,9,12-Tetraoxahexacosan-1-ol, which often contain a range of ethoxymers. researchgate.net In ESI-MS, molecules are typically ionized by forming adducts with cations such as protons ([M+H]⁺) or sodium ([M+Na]⁺). nih.gov

The resulting mass spectrum displays a series of peaks, each corresponding to a different oligomer with a varying number of ethylene oxide units. chromatographyonline.com The mass difference between adjacent peaks in a series is 44 Da, which corresponds to the mass of one ethylene oxide (-CH₂CH₂O-) unit. This allows for the clear identification and relative quantification of the different ethoxymers present in the sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile components that may be present as impurities in 3,6,9,12-Tetraoxahexacosan-1-ol. medistri.swissnih.gov The gas chromatograph separates the different compounds in a sample based on their boiling points and interactions with the stationary phase of the column. mdpi.comnih.govyoutube.comyoutube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net

The resulting mass spectrum for each component provides a unique fragmentation pattern, which acts as a "molecular fingerprint." researchgate.net By comparing these patterns to spectral libraries, such as those from NIST, it is possible to identify impurities like residual starting materials (e.g., dodecanol), by-products from synthesis, or degradation products. nist.govnih.gov This technique is crucial for quality control and ensuring the purity of the final product. researchgate.netshimadzu.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for the unambiguous determination of the elemental composition of 3,6,9,12-Tetraoxahexacosan-1-ol and any related impurities. gcms.czcuni.cz Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov

This high level of precision allows for the differentiation between ions that may have the same nominal mass but different elemental formulas. For 3,6,9,12-Tetraoxahexacosan-1-ol (C₂₀H₄₂O₅), the calculated monoisotopic mass is 362.30322 Da. nih.gov An HRMS measurement that closely matches this theoretical value provides strong evidence for the correct identification of the compound. This technique is invaluable for confirming the identity of the main component and for the structural elucidation of unknown impurities that may be present in trace amounts. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are pivotal in separating and quantifying the components of a mixture. For a compound like 3,6,9,12-Tetraoxahexacosan-1-ol, which may exist as a distribution of oligomers, these methods are indispensable for a thorough characterization.

Supercritical Fluid Chromatography (SFC) for Oligomer Distribution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the analysis of oligomers, offering efficient separation with high resolution. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides benefits such as reduced analysis time and enhanced separation efficiency for low molecular weight polymers. researchgate.net

In the context of oligomeric analysis, SFC can separate species with single repeat unit resolution. researchgate.net The separation is based on both molar mass and the functionality of the oligomers. kpi.ua For instance, in the analysis of similar oligo(1,3,6-trioxocane)s, SFC has been successfully used to separate components of single molar mass and functionality, allowing for the simultaneous determination of molar mass distribution (MMD) and functionality type distribution (FTD) from a single chromatogram. kpi.ua The elution order is typically influenced by the molar mass, with lower molecular weight oligomers eluting earlier.

A typical SFC system is coupled with a detector, such as an Evaporative Light Scattering Detector (ELSD), to elucidate the molecular weight distributions of the oligomers as a function of their stoichiometry. researchgate.net The data obtained from SFC analysis can be used to construct a detailed profile of the oligomer distribution within a sample of 3,6,9,12-Tetraoxahexacosan-1-ol.

ParameterDescriptionRelevance to 3,6,9,12-Tetraoxahexacosan-1-ol
Mobile Phase Typically 100% carbon dioxide in a supercritical state.Provides low viscosity and high diffusivity for efficient separation.
Stationary Phase Various column chemistries can be employed, including polar-embedded and aromatic phases.The choice of column influences the selectivity of the separation based on oligomer functionality.
Detection Evaporative Light Scattering Detector (ELSD) or Flame Ionization Detection (FID).Allows for the sensitive detection of non-volatile analytes like oligomers.
Key Information Oligomer distribution, molar mass distribution (MMD), and functionality type distribution (FTD).Provides a detailed compositional analysis of the compound.

High-Performance Liquid Chromatography (HPLC) in Reversed-Phase and Normal-Phase Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of a wide range of compounds. basicmedicalkey.com It can be operated in different modes, primarily reversed-phase (RP) and normal-phase (NP), to suit the polarity of the analyte.

Reversed-Phase HPLC (RP-HPLC) is the most common mode, employing a nonpolar stationary phase (like C18) and a polar mobile phase. youtube.com For a molecule like 3,6,9,12-Tetraoxahexacosan-1-ol, which possesses both hydrophobic (the long alkyl chain) and hydrophilic (the tetraoxa and hydroxyl groups) characteristics, RP-HPLC is a suitable method. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for such an analysis might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of components with varying polarities.

Normal-Phase HPLC (NP-HPLC) , conversely, uses a polar stationary phase and a non-polar mobile phase. This mode would be particularly useful for separating isomers or compounds with subtle differences in their polar functional groups.

HPLC ModeStationary PhaseMobile PhaseSeparation PrincipleApplication for 3,6,9,12-Tetraoxahexacosan-1-ol
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., water/acetonitrile)Based on hydrophobicity. youtube.comPurity determination, quantification, analysis of less polar oligomers.
Normal-Phase Polar (e.g., silica)Non-polar (e.g., hexane/ethyl acetate)Based on polarity.Separation of polar isomers and impurities.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the complete molecular weight distribution of a polymer. researchgate.net GPC separates molecules based on their effective size in solution. researchgate.net Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time.

For 3,6,9,12-Tetraoxahexacosan-1-ol, which can be considered an oligomer, GPC is crucial for determining its average molecular weights (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net A narrow PDI indicates a more uniform sample in terms of molecular weight.

The analysis involves dissolving the sample in a suitable solvent and passing it through a column packed with a porous gel. The resulting chromatogram shows the distribution of molecular sizes, which can be correlated to molecular weight using a calibration curve generated from standards of known molecular weights. lcms.cz This information is vital for understanding the physical and chemical properties of the material. researchgate.netnih.gov

ParameterDescriptionSignificance for 3,6,9,12-Tetraoxahexacosan-1-ol
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Reflects the average molecular weight based on the number of molecules.
Weight-Average Molecular Weight (Mw) An average that takes into account the weight of each polymer molecule.Is more sensitive to the presence of high molecular weight species.
Polydispersity Index (PDI) The ratio of Mw to Mn (PDI = Mw/Mn).A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse sample.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of functional groups in organic compounds. researchgate.net The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. researchgate.net The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to different functional groups. ieeesem.com

For 3,6,9,12-Tetraoxahexacosan-1-ol, the FTIR spectrum would be expected to show characteristic peaks for the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the alkane (C-H) bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the terminal alcohol group. Strong absorption bands in the region of 1050-1150 cm⁻¹ would correspond to the C-O stretching vibrations of the ether groups. Finally, sharp peaks in the 2850-3000 cm⁻¹ region would be due to the C-H stretching vibrations of the long alkyl chain.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
O-H (Alcohol) 3200-3600 (broad)Stretching
C-O (Ether) 1050-1150 (strong)Stretching
C-H (Alkane) 2850-3000 (sharp)Stretching
C-H (Alkane) 1350-1480Bending

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of the diffracted beams, it is possible to deduce the three-dimensional arrangement of atoms within the crystal.

For 3,6,9,12-Tetraoxahexacosan-1-ol, if the compound can be obtained in a crystalline form, XRD analysis would provide precise information about its solid-state structure. This includes the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This level of structural detail is invaluable for understanding the intermolecular interactions, such as hydrogen bonding involving the terminal hydroxyl group, which govern the packing of the molecules in the solid state. The conformation of the flexible tetraoxaalkane chain in the crystalline environment can also be determined.

The data obtained from a single-crystal XRD experiment can be used to generate a detailed three-dimensional model of the molecule, confirming its connectivity and stereochemistry. For polycrystalline or powdered samples, powder XRD can provide information about the crystalline phases present and their relative abundances.

Biological and Biochemical Research Pertaining to 3,6,9,12 Tetraoxahexacosan 1 Ol and Analogs

Involvement in Biosynthetic Pathways

While 3,6,9,12-Tetraoxahexacosan-1-ol is a synthetic compound, its structural features—a long hydrocarbon chain and a terminal alcohol group—are analogous to molecules that are central to cellular lipid metabolism.

Role of Long-Chain Fatty Alcohols in Ether Lipid and Plasmalogen Synthesis

In human cells, the synthesis of ether lipids and plasmalogens is a critical metabolic process initiated within peroxisomes. nih.govnih.gov The first step of this pathway is catalyzed by the enzyme glyceronephosphate O-acyltransferase (GNPAT), which esterifies glyceronephosphate. nih.gov This enzyme exhibits a stringent requirement for long-chain acyl-CoAs as its substrate. nih.gov

These necessary long-chain acyl-CoAs can be generated within the peroxisomes through the β-oxidation (chain-shortening) of very long-chain fatty acids. nih.gov Alternatively, they can be imported from the cytosol into the peroxisome via ATP-binding cassette (ABC) transporters, particularly ABCD3. nih.gov The fundamental building blocks for these pathways are long-chain fatty alcohols, which are precursors to the ether-linked alkyl chains that characterize these lipids. wikipedia.org While naturally occurring fatty alcohols typically have an even number of carbon atoms, the principles of their incorporation into ether lipids provide a framework for understanding how analogous synthetic molecules might be recognized by cellular machinery. wikipedia.org The initial enzymatic steps in ether lipid synthesis are dependent on the availability of these long-chain alcohol precursors.

Enzymatic Transformations in Biological Systems

The terminal alcohol group of 3,6,9,12-Tetraoxahexacosan-1-ol and its analogs is a primary target for enzymatic modification. In biological systems, alcohol dehydrogenases (ADHs) are a major class of enzymes responsible for the oxidation of alcohols. nih.govdrugbank.com For instance, horse liver alcohol dehydrogenase (HLADH) has been shown to metabolize fatty alcohols like cetyl and stearyl alcohol when they are components of solid lipid nanoparticles. drugbank.com This suggests that endogenous ADH systems have the capability to recognize and transform long-chain fatty alcohols.

Furthermore, studies on polyethylene (B3416737) glycols (PEGs), which are structural analogs of the polyether portion of 3,6,9,12-Tetraoxahexacosan-1-ol, show that liver ADH can oxidize the terminal alcohol groups. nih.gov This oxidation, coupled with subsequent action by aldehyde dehydrogenases, can carboxylate the PEG molecule. nih.gov Cytochrome P450 (CYP) enzymes are another major family of enzymes known to catalyze the hydroxylation of a wide variety of substrates, including unactivated C-H bonds in complex molecules, and could potentially be involved in the metabolism of such polyether alcohols. nih.gov

Microbial Degradation and Biotransformation Studies

The environmental fate of synthetic polyethers like 3,6,9,12-Tetraoxahexacosan-1-ol is largely determined by microbial activity. These compounds, used as non-ionic surfactants, can enter ecosystems where they are subject to microbial degradation. researchgate.netnih.gov

Aerobic and Anaerobic Metabolic Pathways of Polyethers

The microbial degradation of polyethylene glycols (PEGs), which serve as excellent models for polyether alcohols, has been studied under both aerobic and anaerobic conditions. A crucial requirement for the metabolism of PEGs is the presence of a terminal hydroxyl group. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, the degradation pathway typically begins with the oxidation of the terminal alcohol group. nih.govresearchgate.net This is a two-step process involving an alcohol dehydrogenase to form an aldehyde, followed by an aldehyde dehydrogenase to form a carboxylic acid. nih.gov Subsequent cleavage of the terminal ether bond shortens the polymer by one glycol unit. nih.gov This process is exolytic, meaning it proceeds from the end of the polymer chain. researchgate.net Microbes have been shown to efficiently degrade PEGs with molecular weights up to 20,000 daltons via this pathway. researchgate.net

Anaerobic Degradation: Anaerobic metabolism of PEGs proceeds through a different mechanism. nih.gov It is thought to involve a single-step cleavage catalyzed by an enzyme analogous to diol dehydratase, known as PEG acetaldehyde (B116499) lyase. nih.gov This reaction produces acetaldehyde as a key intermediate. nih.gov Unlike aerobic degradation, the efficiency of anaerobic degradation does not appear to be significantly affected by the molecular weight of the PEG, with polymers up to 10,000 daltons being effectively removed. nih.gov Studies have shown that anaerobic microbial consortia can degrade a range of PEGs, converting them into end products like acetate, ethanol (B145695), and hydrogen. nih.gov

Identification and Characterization of Enzymes Involved (e.g., Alcohol Dehydrogenases, Ether Bond-Cleaving Enzymes)

Specific enzymes responsible for the degradation of polyethers have been isolated and characterized from various microorganisms.

Alcohol Dehydrogenases: Several types of alcohol dehydrogenases (ADHs) are involved in the initial oxidative step of aerobic PEG degradation. Membrane-bound PEG dehydrogenases (PEG-DH) have been purified from PEG-utilizing sphingomonads. nih.gov These enzymes are flavoproteins containing FAD as a cofactor and show high activity towards high molecular weight PEGs (e.g., 6,000 and 20,000 Da). nih.gov In addition, cytoplasmic, NAD-dependent ADHs from other bacteria have also demonstrated the ability to oxidize PEGs, although they typically show higher specificity for shorter chain molecules like PEG 400 or 600. nih.gov

Ether Bond-Cleaving Enzymes: Following oxidation of the terminal alcohol, specialized enzymes are required to cleave the stable ether bonds. An ether-bond cleaving enzyme has been identified in PEG-utilizing bacteria. nih.gov In one case, this enzyme was purified and found to act on the carboxylated PEG, releasing a glycolic acid unit. nih.gov In anaerobic bacteria, the key enzyme is believed to be a PEG acetaldehyde lyase, which directly cleaves the polyether chain to release acetaldehyde. nih.gov

The table below summarizes some of the key enzymes and microorganisms involved in the degradation of polyether analogs.

Table 1: Enzymes and Microorganisms in Polyether Degradation
Enzyme Class Specific Enzyme Example Microorganism Source Metabolic Pathway Substrate Example Reference
Alcohol Dehydrogenase Membrane-bound PEG Dehydrogenase (FAD-dependent) Sphingomonas sp. Aerobic PEG 6000, PEG 20000 nih.gov
Alcohol Dehydrogenase Cytoplasmic Alcohol Dehydrogenase (NAD-dependent) Various Bacteria Aerobic PEG 400, PEG 600 nih.gov
Ether-Cleaving Enzyme Diglycolic Acid Dehydrogenase PEG-utilizing consortium Aerobic Carboxylated PEG nih.gov
Ether-Cleaving Enzyme PEG Acetaldehyde Lyase Bacteroides sp., Desulfovibrio desulfuricans Anaerobic PEGs up to 20000 nih.govnih.gov

Environmental Fate and Bioremediation Research of Polyether Alcohols

As non-ionic surfactants, polyether alcohols like 3,6,9,12-Tetraoxahexacosan-1-ol are released into the environment through wastewater. nih.govresearchgate.net Their environmental fate is governed by processes of degradation, sorption to soil and sediment, and potential for bioaccumulation. researchgate.net

Most surfactants are biodegradable, though the rate and extent can vary based on their chemical structure and environmental conditions. researchgate.netnih.gov Aerobic conditions, such as those in the upper layers of soil and in well-aerated surface waters, are generally conducive to the degradation of these compounds. nih.gov For example, linear alkylbenzene sulfonates (LAS), another major class of surfactants, have been found to degrade in sludge-amended soils with half-lives ranging from 7 to 33 days. nih.gov

Research into the bioremediation of environments contaminated with synthetic polymers is an active field. While many studies focus on plastics like polyethylene, the principles are relevant. nih.gov The process often relies on microbial consortia that work together to break down complex molecules. nih.gov The initial step often involves the introduction of functional groups (like hydroxyl or carbonyl groups) onto the polymer backbone, which makes the molecule less hydrophobic and more susceptible to further enzymatic attack. researchgate.net For polyether alcohols, the terminal alcohol group already provides a site for enzymatic action, facilitating their entry into microbial metabolic pathways. nih.gov Biosurfactants, which are microbially produced surface-active agents, are also being explored for their role in enhancing the bioremediation of environments contaminated with chemical surfactants and other pollutants. mdpi.com

Research Applications as Biochemical Assay Reagents

3,6,9,12-Tetraoxahexacosan-1-ol and its structural analogs, such as 3,6,9,12-tetraoxaeicosan-1-ol and tetraethylene glycol monododecyl ether, are utilized in research settings as biochemical assay reagents. sigmaaldrich.commedchemexpress.com These non-ionic surfactants are employed for their ability to solubilize, emulsify, and wet biological molecules and surfaces, which is crucial for various experimental applications. moleculardepot.com Their utility in biochemical assays stems from their capacity to reduce surface tension and facilitate the mixing of substances with different polarities. moleculardepot.com

These compounds serve as molecular tools in a range of biochemical and immunological applications. moleculardepot.com For instance, tetraethylene glycol monododecyl ether (C12E4) has been used in studies investigating the phase transformation of aqueous solutions and in research on mixed micellization and interfacial properties. sigmaaldrich.com As biotechnology-grade reagents, these surfactants are supplied in highly pure forms for research use. moleculardepot.com

Table 1: Research Applications of 3,6,9,12-Tetraoxahexacosan-1-ol and Analogs as Biochemical Reagents

CompoundStated Research ApplicationReference
3,6,9,12-Tetraoxaeicosan-1-olBiochemical assay reagent medchemexpress.com
Tetraethylene glycol monododecyl etherMolecular tool for various biochemical applications moleculardepot.com
Tetraethylene glycol monododecyl ether (C12E4)Used to study mixed micellization and interfacial properties sigmaaldrich.com

Biocompatibility Assessments in Research Models (excluding human clinical trials)

The biocompatibility of materials is often initially assessed using in vitro models, with human cell lines providing a relevant and reproducible system. The immortalized human keratinocyte cell line, HaCaT, is a frequently used model for studying the cytotoxicity of cosmetic and topical pharmaceutical ingredients because keratinocytes are the primary cell type in the epidermis and are a biologically relevant target for substances that penetrate the stratum corneum. core.ac.ukmdpi.com Studies have shown HaCaT cells to be a valuable screening tool for predicting the toxic potential of various surfactants. mdpi.comdergipark.org.trnih.govresearchgate.net

Research on non-ionic surfactants, a class to which 3,6,9,12-tetraoxahexacosan-1-ol belongs, has involved in vitro cytotoxicity testing. For example, hybrid nanosystems of the non-ionic surfactant Pluronic 188 with other non-ionic surfactants like Tween 80® and Brij 58® were evaluated for cytotoxicity using an MTT assay on HEK293 cells, where they were found to have minimal toxicity. nih.govmdpi.com The interaction of non-ionic surfactants with proteins, such as human serum albumin, has also been investigated in the context of nanoparticle coatings, with findings suggesting that these interactions can influence the stability and cellular interaction of the nanoparticles. nih.gov

Table 2: In Vitro Cytotoxicity Studies of Related Surfactants

Compound/SystemCell LineAssayObservationReference
Pluronic 188 hybrid nanosystems with non-ionic surfactants (Tween 80®, Brij 58®)HEK293MTT assayFormulated nanosystems were found to be mostly of minimal toxicity. nih.govmdpi.com
Silver nanoparticles coated with Tween-20 and human serum albuminCancerous and healthy cell linesNot specifiedSelectively destroyed cancerous cells. nih.gov
Acylglutamate surfactantsHaCaTMTS assayUsed to determine cytotoxicity and photoirritation potential. mdpi.com

Hemocompatibility, particularly the hemolytic activity, is a critical aspect of biocompatibility assessment for compounds that may come into contact with blood. Research on glycol ethers, which share structural similarities with 3,6,9,12-tetraoxahexacosan-1-ol, has revealed potential for hemolytic effects. Exposure to certain ethylene (B1197577) glycol monoalkyl ethers can lead to hemolytic anemia in animal models. nih.gov The mechanism often involves metabolism to corresponding alkoxyacetic acids, which are the active hemolytic agents. epa.gov

Studies have shown that the hemolytic potential of glycol ethers can vary depending on the specific chemical structure and the animal species. For instance, ethylene glycol phenyl ether has been shown to be a more potent hemolytic agent in vitro in rabbit red blood cells than its metabolite, phenoxyacetic acid. ecetoc.orgnih.gov In contrast, human red blood cells have been found to be minimally affected by butoxyacetic acid, the metabolite of ethylene glycol monobutyl ether, while red blood cells from species like rats, mice, and rabbits are highly sensitive. epa.gov This species-specific difference is a key consideration in hemocompatibility research. Some glycol ethers can also damage the bone marrow, where red blood cells are produced. ca.gov

Table 3: Hemocompatibility Findings for Related Glycol Ethers

Compound Class/Specific CompoundResearch ModelKey FindingReference
Ethylene glycol monoalkyl ethers (EGAEs)RatsAdministration of single doses can lead to dose- and time-dependent hemolytic anemia. nih.gov
Ethylene glycol monobutyl ether (EGBE)Various mammals (in vitro)Human red blood cells are minimally affected, while rat, mouse, and rabbit cells are highly sensitive. epa.gov
Ethylene glycol phenyl ether (EGPE)RabbitsDose-related intravascular hemolytic anemia observed after oral administration. nih.gov

Ecotoxicological Research in Model Aquatic Organisms

The ecotoxicological impact of surfactants on aquatic ecosystems is evaluated using standardized tests with model organisms that represent different trophic levels. The water flea, Daphnia magna, and the green alga, Desmodesmus subspicatus (formerly Scenedesmus subspicatus), are common models for freshwater invertebrate and primary producer communities, respectively. nih.govenv.go.jpresearchgate.net

For alcohol ethoxylates, a class of non-ionic surfactants that includes analogs of 3,6,9,12-tetraoxahexacosan-1-ol, aquatic toxicity data is available. For instance, a substance identified as Alcohols, C12-14, ethoxylated, which is structurally related to Laureth-4, has been tested for its effects on these model organisms. The results indicate its potential for toxicity in aquatic environments. Chronic toxicity studies on Daphnia magna have also been conducted for related compounds. www.gov.pl An environmental risk assessment of alcohol ethoxylates in North America and Europe utilized chronic ecotoxicity data from 17 species, including daphnids and algae, to model the potential risk to aquatic environments. erasm.org

Table 4: Aquatic Toxicity of an Analogous C12-14 Ethoxylated Alcohol

Test OrganismEndpointExposure TimeResult (mg/L)Reference
Daphnia magna (Water Flea)EC5048 hours0.53 nih.gov
Desmodesmus subspicatus (Green Alga)EC5072 hours0.778 nih.gov

The potential for surfactants to cause harm to plants (phytotoxicity) is an area of ecotoxicological research. Aquatic plants like the common duckweed, Lemna minor, are used as model organisms to assess the effects of chemical substances in aquatic environments. nih.gov Research has shown that some surfactants can negatively impact Lemna minor, with effects on growth, frond development, and chlorophyll (B73375) content. oup.com For example, studies on Triton surfactants demonstrated that higher concentrations led to a greater depression of these parameters, and a correlation was found between phytotoxicity and the hydrophilic-lipophilic balance (HLB) of the surfactant. oup.com In some cases, however, at concentrations similar to those found in wastewater, certain anionic surfactants did not affect Lemna minor. researchgate.net

The interaction of surfactants with terrestrial plants has also been investigated. One study involving barley leaf surfaces found a time-dependent recovery of contact angles, which was attributed to the foliar uptake of the surfactants. moleculardepot.com Other research has explored the broader phytotoxic mechanisms of organic pollutants, such as the inhibition of chlorophyll synthesis and the disruption of photosynthesis, as well as the plant's adaptive responses through its antioxidant system and hormone signaling. nih.gov

Table 5: Phytotoxicity Studies on Surfactants in Plant Models

Surfactant/Compound ClassPlant ModelKey ObservationReference
Triton surfactants (alkyl aryl polyether alcohols)Lemna minorExposure to 10 µg/ml resulted in a 25% to 50% depression in frond development for some Tritons. oup.com
Sodium dodecyl sulphate (SDS)Lemna minorAffected enzymatic activities and phenol (B47542) content. nih.gov
Non-ionic surfactantsBarley (Hordeum vulgare)Foliar uptake of surfactants was observed. moleculardepot.com

Theoretical and Computational Investigations of 3,6,9,12 Tetraoxahexacosan 1 Ol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to probe the dynamics and interactions of molecules like 3,6,9,12-Tetraoxahexacosan-1-ol. These computational techniques allow researchers to build and analyze detailed atomic-level models, providing a window into the molecule's behavior. ifpenergiesnouvelles.fr

Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations can be employed to explore this conformational space. In an MD simulation, the motion of each atom is calculated over time based on a given force field, which describes the potential energy of the system as a function of its atomic coordinates. nih.govrsc.org These simulations can reveal the preferred conformations and the dynamics of the transitions between them.

Table 1: Typical Geometrical Parameters for Polyether Chains This table presents typical values for bond lengths and angles in polyether structures, which are fundamental inputs for molecular modeling.

ParameterTypical Value
C-C Bond Length1.53 Å
C-O Bond Length1.43 Å
C-C-O Bond Angle109.5°
C-O-C Bond Angle111.5°

Prediction of Intermolecular Interactions and Self-Assembly Behavior

As an amphiphilic molecule, 3,6,9,12-Tetraoxahexacosan-1-ol exhibits a strong tendency to self-assemble in solution. This process is driven by the hydrophobic effect, where the nonpolar tetradecyl tails aggregate to minimize their exposure to water, while the hydrophilic polyoxyethylene headgroups remain in contact with the aqueous phase. This self-assembly leads to the formation of various structures, most commonly spherical micelles above a certain concentration known as the critical micelle concentration (CMC). nih.govnih.gov

Computational methods, particularly coarse-grained molecular dynamics (CG-MD), are well-suited to study these large-scale self-assembly processes, which occur over length and time scales that are often too demanding for all-atom simulations. nih.govutdallas.edu In CG-MD, groups of atoms are represented as single "beads," reducing the computational cost while retaining the essential physics of the system. utdallas.edustfc.ac.uk These simulations can predict the CMC, as well as the size, shape, and aggregation number (the number of molecules in a micelle) of the resulting aggregates. stfc.ac.uk

The intermolecular interactions governing this behavior are:

Hydrophobic Interactions: The primary driving force for self-assembly, arising from the unfavorable interaction between the tetradecyl tails and water.

Hydrogen Bonding: The terminal hydroxyl group and the ether oxygens of the polyoxyethylene chain can act as hydrogen bond acceptors, interacting with water molecules and with each other. youtube.com

Van der Waals Interactions: These are present between all atoms and contribute significantly to the cohesion within the hydrophobic core of the micelle.

Simulations have shown that for polyoxyethylene alkyl ethers, the morphology of the self-assembled structures is highly dependent on factors like the length of the alkyl chain. nih.gov For instance, surfactants with longer tails are more prone to form elongated, cylindrical micelles or even more complex structures at a solid-liquid interface. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build predictive models for the properties of chemical compounds based on their molecular structure. tandfonline.com This approach assumes that the properties of a molecule are encoded in its structure and can be described by a mathematical equation. rsc.org For surfactants like 3,6,9,12-Tetraoxahexacosan-1-ol, QSPR can be a valuable tool for predicting key performance parameters without the need for extensive and time-consuming experiments. arxiv.orgresearchgate.netnih.gov

The general workflow of a QSPR study involves:

Data Collection: Gathering a dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation: Describing the molecular structure using a set of numerical values called molecular descriptors. These can encode constitutional, topological, geometrical, and electronic features of the molecule. tandfonline.com

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to establish a mathematical relationship between the descriptors and the property. researchgate.netnih.gov

Model Validation: Assessing the predictive power and robustness of the developed model.

Correlation of Structural Features with Material Performance

For the C_n_E_m class of non-ionic surfactants, to which 3,6,9,12-Tetraoxahexacosan-1-ol (C14E4) belongs, the primary structural features are the number of carbon atoms in the alkyl chain (n) and the number of ethylene (B1197577) oxide units in the hydrophilic chain (m). nih.gov QSPR studies have successfully established correlations between these structural parameters and key performance properties:

Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant. For a fixed polyoxyethylene chain length (m), the CMC decreases significantly with an increase in the alkyl chain length (n). This is because a longer hydrophobic tail makes the molecule less soluble in water, thus favoring micellization at lower concentrations.

Hydrophile-Lipophile Balance (HLB): The HLB number is an empirical measure of the balance between the hydrophilic and lipophilic portions of a surfactant molecule. It determines the type of emulsion (oil-in-water or water-in-oil) a surfactant is likely to form. The HLB value can be predicted from the molecular structure.

Cloud Point: This is the temperature at which a non-ionic surfactant solution becomes cloudy due to dehydration of the polyoxyethylene chains, leading to phase separation. The cloud point is influenced by both the alkyl and polyoxyethylene chain lengths.

Surface Tension: QSPR models can also predict the surface tension of surfactant solutions, which is a measure of their efficiency in reducing the surface energy of water. nih.gov

Table 2: Predicted Physicochemical Properties of Polyoxyethylene Alkyl Ethers (C_n_E_m) This table illustrates how key properties of non-ionic surfactants change with the length of the hydrophobic (n) and hydrophilic (m) chains, as can be predicted by QSPR models. The values are illustrative and based on general trends reported in the literature.

Compound (C_n_E_m)Alkyl Chain (n)Ethylene Oxide Units (m)Predicted log(CMC)Predicted HLB
C12E4124-3.510.4
C14E4 14 4 -4.2 9.7
C16E4164-4.99.0
C14E6146-3.811.4
C14E8148-3.412.7

CMC is typically in mol/L.

Computational Design of Novel Polyether Architectures

Building on the principles of molecular modeling and QSPR, computational design aims to create new molecules with specific, desired properties in silico before their actual synthesis. researchgate.net This "inverse QSPR" approach is a powerful strategy for accelerating the discovery and development of new materials. researchgate.net

For polyether surfactants, computational design can be used to tailor molecular architectures for specific applications. For example:

Enhanced Drug Delivery: By computationally screening a virtual library of polyether-based molecules, one could identify structures that form micelles with optimal size and stability for encapsulating a particular drug molecule. This could involve varying the lengths of the hydrophobic and hydrophilic blocks or even introducing different chemical functionalities.

Improved Emulsifiers: For specific oil-in-water emulsions, computational models could predict the ideal HLB value and then design a polyether surfactant with the corresponding C_n_E_m ratio to achieve maximum stability.

Specialty Surfactants: Novel architectures, such as branched or gemini (B1671429) surfactants (two surfactant molecules joined by a spacer), can be designed and their properties predicted computationally. These novel structures often exhibit superior performance compared to their linear counterparts.

The process typically involves a feedback loop where novel structures are proposed, their properties are predicted using established computational models, and the most promising candidates are then selected for synthesis and experimental validation. This rational design approach significantly reduces the trial-and-error involved in traditional material development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.